
Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate
Overview
Description
Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate is a chemical compound with the molecular formula C₁₂H₁₀F₆O₄ and a molecular weight of 332.2 g/mol It is characterized by the presence of two trifluoroethoxy groups attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate typically involves the reaction of 2,5-dihydroxybenzoic acid with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction proceeds through esterification, where the hydroxyl groups of the benzoic acid react with the trifluoroethanol to form the desired product . The reaction conditions often include the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trifluoroethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Applications in Scientific Research
Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate has diverse applications across several scientific disciplines:
Chemistry
- Building Block for Complex Molecules : It serves as an essential intermediate for synthesizing more complex organic compounds. Its trifluoroethoxy groups make it a versatile building block in organic synthesis .
Biology
- Enzyme Inhibition Studies : The compound is utilized in research focused on enzyme inhibition and protein-ligand interactions. Its lipophilicity allows it to penetrate biological membranes effectively, making it valuable for studying membrane-bound proteins .
Medicine
- Pharmaceutical Intermediate : this compound is explored as a pharmaceutical intermediate in the synthesis of drugs like Flecainide, which is used as an anti-arrhythmic agent .
- Mechanism of Action : The compound's mechanism involves interaction with specific molecular targets that influence sodium and potassium channels in cardiac tissues .
Industry
- Development of Specialty Chemicals : It is used in the formulation of specialty chemicals and materials due to its unique properties that enhance performance in various applications .
Case Study 1: Flecainide Synthesis
Flecainide is synthesized using this compound as a key intermediate. The synthetic route involves several steps:
- The reaction of 1,4-dibromobenzene with 2,2,2-trifluoroethanol to form the corresponding trifluoroethoxy compound.
- Subsequent reactions lead to the formation of Flecainide through acetylation processes .
Research has demonstrated that this compound exhibits significant biological activity due to its ability to inhibit specific enzymes involved in metabolic pathways. Studies have shown its potential use in drug development targeting various diseases related to enzyme dysfunction .
Mechanism of Action
The mechanism of action of Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate involves its interaction with specific molecular targets and pathways. The trifluoroethoxy groups can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid
- 2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-oxadiazoles
- Thiazoles containing trifluoro groups
Uniqueness
Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate is unique due to its specific ester structure and the presence of two trifluoroethoxy groups. These features confer distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications .
Biological Activity
Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, particularly its role as a glucosidase inhibitor, and explores its implications in drug development and therapeutic applications.
Chemical Structure and Properties
This compound features two trifluoroethoxy groups attached to a benzoate structure. Its molecular formula is , with a molecular weight of approximately 332.2 g/mol. The presence of trifluoroethoxy groups enhances the compound's lipophilicity and stability, allowing it to penetrate biological membranes effectively.
The biological activity of this compound primarily stems from its ability to inhibit glucosidases—enzymes involved in carbohydrate metabolism. By inhibiting these enzymes, the compound may help regulate glucose levels in the body, suggesting potential applications in managing diabetes. The mechanism involves the interaction of the compound with specific molecular targets, which requires further investigation to elucidate its full pharmacological profile.
In Vitro Studies
Research has demonstrated that this compound exhibits significant inhibitory effects on glucosidase activity. In vitro assays indicate that it can effectively reduce glucose absorption by inhibiting enzyme activity involved in carbohydrate digestion. This property positions it as a candidate for developing antidiabetic medications.
In Vivo Studies
In vivo studies have also been conducted to evaluate the compound's efficacy in animal models. These studies have shown promising results regarding its ability to lower blood glucose levels and improve insulin sensitivity. However, comprehensive clinical trials are necessary to confirm these findings and assess safety and efficacy in humans .
Case Studies and Applications
This compound has been utilized in various research applications:
- Antidiabetic Agents : The compound has been explored for its potential as an antidiabetic agent due to its glucosidase inhibition properties. Derivatives synthesized from this compound have shown enhanced bioactivity compared to non-fluorinated analogs.
- Anticancer Research : Studies have indicated that modifications of this compound can lead to new derivatives with anticancer properties. For instance, compounds derived from this compound have been evaluated for their effects on cancer cell lines.
Comparative Biological Activity Table
Compound | Biological Activity | Mechanism | References |
---|---|---|---|
This compound | Glucosidase inhibitor | Inhibits carbohydrate metabolism | |
Derivatives (e.g., oxadiazole derivatives) | Anticancer activity | Induces apoptosis in cancer cells | |
Non-fluorinated analogs | Lower bioactivity | Less effective enzyme inhibition |
Future Directions
Further research is essential to fully understand the pharmacodynamics and pharmacokinetics of this compound. Key areas for future study include:
- Structure-Activity Relationship (SAR) : Investigating how variations in molecular structure affect biological activity and therapeutic potential.
- Clinical Trials : Conducting clinical trials to evaluate safety and efficacy in humans.
- Mechanistic Studies : Elucidating the detailed mechanisms by which this compound interacts with biological targets.
Properties
IUPAC Name |
methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F6O4/c1-20-10(19)8-4-7(21-5-11(13,14)15)2-3-9(8)22-6-12(16,17)18/h2-4H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMXTGWAYICZRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)OCC(F)(F)F)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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